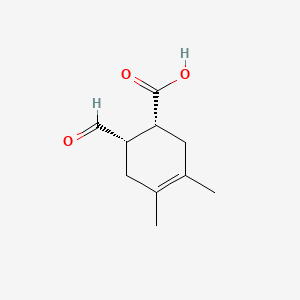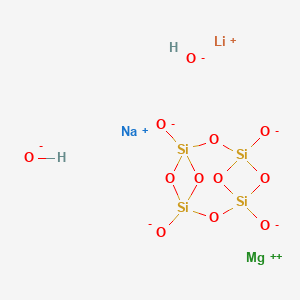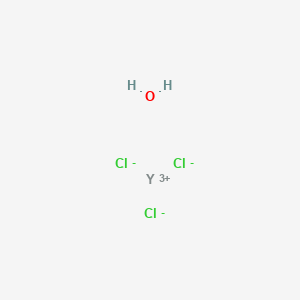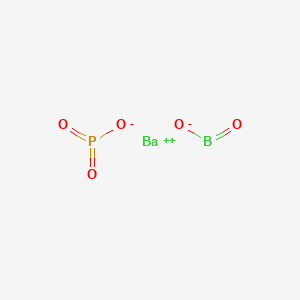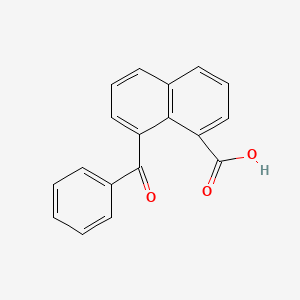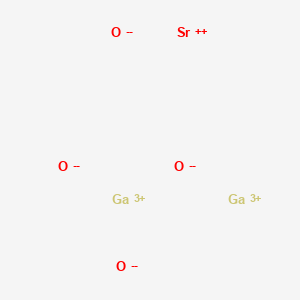![molecular formula C30H28N6O6S4 B576632 (1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione CAS No. 12794-85-3](/img/structure/B576632.png)
(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[122201,1203,1104,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[122201,1203,1104,9]octadeca-4,6,8-triene-13,17-dione is a compound produced by the fungus Acrostalagmus luteoalbus(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is known for its immunosuppressive and cytotoxic properties .
Preparation Methods
(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is typically isolated from the ethanol extract of the biomass of Acrostalagmus luteoalbus. The separation of compounds from the extract is done using an isocratic method involving water with 0.1% formic acid and methanol in a ratio of 40/60 for 15 minutes, followed by a gradient of 100% methanol for 50 minutes at a flow rate of 0.2 mL/min . The isolation process involves paper and thin-layer chromatography using various solvent systems .
Chemical Reactions Analysis
(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include periodate-permanganate spray reagent for detection in chromatographic procedures . The major products formed from these reactions are typically other isomeric forms of melinacidin, such as melinacidin III and melinacidin IV .
Scientific Research Applications
(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione has several scientific research applications due to its bioactive properties. It has been studied for its immunosuppressive and cytotoxic effects, making it valuable in medical research for potential therapeutic applications . Additionally, melinacidin II is used in microbiological research to study its effects on various bacterial and fungal strains . Its unique structure also makes it a subject of interest in chemical research for the development of new antibiotics .
Mechanism of Action
The mechanism of action of melinacidin II involves the inhibition of nicotinic acid biosynthesis in bacterial cells. It blocks the synthesis of nicotinic acid and its amide in Bacillus subtilis cells by interfering with the conversion of quinolinic acid to nicotinate ribonucleotide by the enzyme quinolinate phosphoribosyl-transferase . This inhibition is reversed by nicotinic acid, its amide, or nicotinamide adenine dinucleotides .
Comparison with Similar Compounds
(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is similar to other compounds in the 3,6-epidithiadiketopiperazine group, such as melinacidin III, melinacidin IV, chaetocin, and verticillin A . melinacidin II is unique due to its specific isomeric structure and its distinct bioactive properties . The comparison of these compounds highlights the structural diversity and varying biological activities within this group of antibiotics .
Properties
CAS No. |
12794-85-3 |
|---|---|
Molecular Formula |
C30H28N6O6S4 |
Molecular Weight |
696.83 |
InChI |
InChI=1S/C30H28N6O6S4/c1-25-21(39)36-20-29(15-9-5-7-11-17(15)32-20,18(38)30(36,46-43-25)24(42)33(25)2)26-12-27-22(40)34(3)28(13-37,45-44-27)23(41)35(27)19(26)31-16-10-6-4-8-14(16)26/h4-11,18-20,31-32,37-38H,12-13H2,1-3H3/t18?,19-,20+,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
SXBQNTSVIHOGMY-CCLSORJBSA-N |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


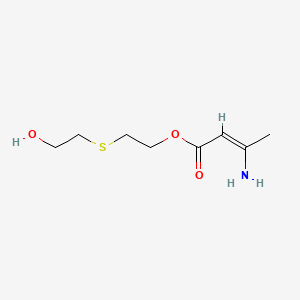


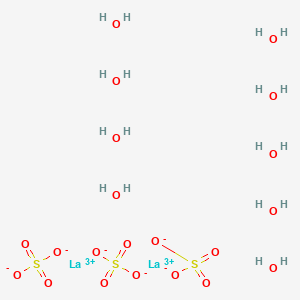
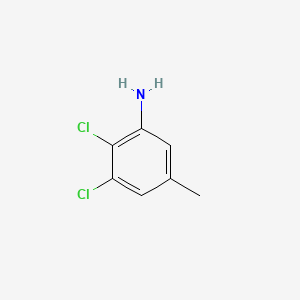
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/new.no-structure.jpg)
